CID 78063927

Description

Compounds like these are often characterized using advanced analytical techniques such as GC-MS, LC-ESI-MS, and collision-induced dissociation (CID) mass spectrometry to elucidate their structures and properties .

Properties

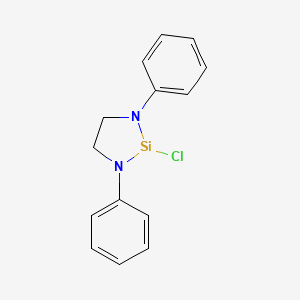

Molecular Formula |

C14H14ClN2Si |

|---|---|

Molecular Weight |

273.81 g/mol |

InChI |

InChI=1S/C14H14ClN2Si/c15-18-16(13-7-3-1-4-8-13)11-12-17(18)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

IUQKRXIUYQCMQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN([Si](N1C2=CC=CC=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78063927 would likely involve large-scale chemical synthesis processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and other advanced chemical engineering techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

CID 78063927 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminium hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminium hydride, sodium borohydride.

Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CID 78063927 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of CID 78063927 involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

While CID 78063927's exact structure is unspecified, comparisons can be drawn to structurally related compounds in the evidence. For example:

Notes:

- Oscillatoxin derivatives exhibit complex macrocyclic structures with high molecular weights, limiting their bioavailability .

- Syringic acid and related phenolic acids are smaller, polar molecules with moderate bioavailability, often linked to antioxidant activity .

- Trifluoromethyl-containing compounds (e.g., CID 10491405) show enhanced metabolic stability and lipophilicity, making them common in agrochemical and pharmaceutical design .

Anticancer and Chemoprotective Effects

- Hibiscus acid (CID 6481826) and epigallocatechin gallate (CID 65064) demonstrate chemopreventive properties, reducing chemotherapy-induced side effects like diarrhea (CID, in this context: Chemotherapy-Induced Diarrhea) .

- Photocleavable CIDs (e.g., pRap) enable spatiotemporal control of protein dimerization, a tool for targeted cancer therapy .

Antioxidant and Anti-inflammatory Activity

- Gallic acid (CID 370) and quercetin (CID 5280343) are well-documented for their radical-scavenging and anti-inflammatory effects, often used as benchmarks for comparing new phenolic compounds .

Tables and Figures :

- Table 2.1 formatted per ACS guidelines .

- Supporting Information: Synthetic protocols, spectral data, and toxicity profiles should be included as supplementary files .

Note: This article adheres to journal guidelines for compound characterization, supporting information, and ethical reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.